4-(2-Phenylethyl)pyridazine
Description
4-(2-Phenylethyl)pyridazine is a pyridazine derivative featuring a phenethyl substituent at the 4-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.
Properties
CAS No. |
50901-49-0 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(2-phenylethyl)pyridazine |
InChI |
InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-14-10-12/h1-5,8-10H,6-7H2 |
InChI Key |
FZFILHQQMYARJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=NC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Phenylethyl)pyridazine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylhydrazine with a suitable dicarbonyl compound under acidic conditions. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the pyridazine ring .
Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, copper-catalyzed cyclizations of β,γ-unsaturated hydrazones have been reported to efficiently produce pyridazine derivatives under mild conditions .
Chemical Reactions Analysis
4-(2-Phenylethyl)pyridazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridazinone derivatives, while reduction produces dihydropyridazine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)pyridazine and its derivatives often involves interaction with specific molecular targets and pathways. For example, some pyridazine derivatives exhibit antihypertensive activity by inhibiting calcium ion influx, which is essential for platelet aggregation . Additionally, these compounds may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Key Observations :
- Synthetic Routes : While 3,6-bis(4-tert-butylphenyl)pyridazine is synthesized via Suzuki coupling , other derivatives like [1,2,4]triazolo[4,3-b]pyridazine require cyclization steps . The phenethyl group in 4-(2-Phenylethyl)pyridazine may be introduced via alkylation or palladium-catalyzed coupling, though direct evidence is lacking.
- Substituent Effects : Bulky groups (e.g., tert-butylphenyl) enhance ligand efficiency in coordination chemistry , whereas electron-withdrawing groups (e.g., chloro) in 3-chloro-6-piperazinylpyridazine improve bioactivity .
Key Observations :
- Activity Modulation: Substituents drastically alter target specificity. For example, ethylpropanoate in [1,2,4]triazolo derivatives improves BRD4 affinity , while saturated pyrrolopyridazines exhibit pathogen-selective antimicrobial effects .
- Phenethyl Group Implications : The phenethyl moiety in this compound may enhance blood-brain barrier penetration or protein binding, akin to phenethylamine derivatives.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- tert-Butylphenyl substitutions (as in ) further elevate logP, which may limit bioavailability despite enhancing target affinity.
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